1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate
CAS No.: 1138018-24-2
Cat. No.: VC0058050
Molecular Formula: C23H33NO8
Molecular Weight: 451.516
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1138018-24-2 |
|---|---|
| Molecular Formula | C23H33NO8 |
| Molecular Weight | 451.516 |
| IUPAC Name | 1-O-benzyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
| Standard InChI | InChI=1S/C23H33NO8/c1-22(2,3)31-20(27)24(21(28)32-23(4,5)6)17(13-14-18(25)29-7)19(26)30-15-16-11-9-8-10-12-16/h8-12,17H,13-15H2,1-7H3/t17-/m0/s1 |
| Standard InChI Key | RQXXACXWPFWUMW-KRWDZBQOSA-N |
| SMILES | CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is a derivative of L-glutamic acid with specific protecting groups and modifications. The compound belongs to the class of glutamate derivatives and is characterized by its complex structure featuring multiple functional groups. The structure includes a benzyl group, a methyl group, and two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atom of the glutamate backbone.
Physical and Chemical Characteristics
The physical and chemical properties of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1138018-24-2 |
| Molecular Formula | C23H33NO8 |
| Molecular Weight | 451.516 g/mol |
| IUPAC Name | 1-O-benzyl 5-O-methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
| Standard InChI | InChI=1S/C23H33NO8/c1-22(2,3)31-20(27)24(21(28)32-23(4,5)6)17(13-14-18(25)29-7)19(26)30-15-16-11-9-8-10-12-16/h8-12,17H,13-15H2,1-7H3/t17-/m0/s1 |
| Standard InChIKey | RQXXACXWPFWUMW-KRWDZBQOSA-N |
| SMILES | CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
The compound features a chiral center at the α-carbon atom of the glutamate backbone, maintaining the L-configuration of the parent amino acid. This stereochemistry is crucial for its applications in asymmetric synthesis and as a building block in the creation of bioactive molecules.
Structural Features
The most notable structural features of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate include:
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A benzyl ester protecting group at the α-carboxyl position (C1), which provides stability and can be selectively removed under specific conditions
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A methyl ester protecting group at the γ-carboxyl position (C5), allowing for selective deprotection strategies
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Two tert-butoxycarbonyl (Boc) protecting groups on the amino nitrogen, which prevent unwanted reactions at this position during complex syntheses
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A preserved chiral center with L-configuration, maintaining the stereochemical integrity needed for biological activity in derivatives
These structural elements make the compound highly valuable in synthetic organic chemistry as they allow for controlled reactivity at specific functional groups.
Synthesis Methods
The synthesis of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate involves multiple chemical transformations starting from L-glutamic acid derivatives. The strategic protection of the amino and carboxyl groups is essential to achieve the desired compound with the correct stereochemistry and functional group arrangement.
Standard Synthetic Route
The typical synthesis route involves several key steps:
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Protection of the amino group of L-glutamic acid with tert-butoxycarbonyl (Boc) groups
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Selective esterification of the carboxyl groups with benzyl alcohol and methanol
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Optimization of reaction conditions to maintain stereochemical integrity
The synthesis typically involves the reaction of L-glutamic acid derivatives with benzyl alcohol and tert-butoxycarbonyl anhydride (Boc2O) under appropriate conditions. The use of suitable bases and catalysts ensures high yields and stereoselectivity during the synthetic process.
Alternative Synthetic Approaches
Related literature on glutamate derivatives suggests alternative approaches that might be applicable to the synthesis of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate. For instance, treatment of lithium dianions of N-protected L-glutamate diesters with alkyl halides has been reported as a method for producing functionalized glutamate derivatives . This approach could potentially be modified for the synthesis of our target compound.
Research on similar compounds indicates that diastereoselective approaches might be useful when stereochemical control is crucial. For example, techniques involving the use of enones and subsequent functionalization have been applied in the synthesis of related proline derivatives . These methods could be adapted for the synthesis of complex glutamate derivatives with specific stereochemical requirements.
Applications in Research and Industry
1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate serves various important functions in both research and industrial settings, particularly in the fields of peptide chemistry, pharmaceutical development, and biochemical research.
Peptide Synthesis
The compound's primary application is in peptide synthesis, where it serves as a protected building block. The protection of the amino and carboxyl groups allows for selective reactions during peptide bond formation, preventing unwanted side reactions. The compound's defined stereochemistry ensures that the resulting peptides maintain the correct three-dimensional structure required for biological activity.
In peptide synthesis protocols, the compound can be incorporated into growing peptide chains, with subsequent selective deprotection of specific groups allowing for controlled peptide elongation. This selective reactivity makes it particularly valuable in the synthesis of complex peptides with multiple functional groups.
Biochemical Research
In biochemical research, protected glutamate derivatives like 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate are used to study enzyme-substrate interactions and protein structure-function relationships. The compound's structural similarity to natural glutamate, combined with its protected functional groups, makes it useful for investigating specific biochemical processes without unwanted side reactions.
Research involving glutamate transporters, such as EAAT2, which accounts for approximately 90% of L-glutamate uptake in the forebrain , might benefit from protected glutamate derivatives that can interact with these transporters in controlled ways. Protected derivatives could be used to probe binding sites and transport mechanisms without triggering the full range of biological responses associated with unprotected glutamate.
Reaction Mechanisms and Chemical Properties
Understanding the chemical behavior of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate is essential for its effective use in synthesis and research applications.
Protective Group Chemistry
The Boc protecting groups on the nitrogen atom serve to prevent unwanted reactions at the amino group during synthetic procedures. These groups can be selectively removed under acidic conditions (typically using trifluoroacetic acid or hydrochloric acid), revealing the reactive amino group for subsequent transformations. This controlled deprotection is a key feature that makes the compound valuable in multistep syntheses.
The benzyl ester protecting group at the α-carboxyl position can be removed through catalytic hydrogenation, while the methyl ester at the γ-carboxyl position typically requires stronger conditions such as treatment with lithium hydroxide. This differential reactivity allows for selective deprotection strategies, enabling precise control over which functional group participates in subsequent reactions.
Stereochemical Considerations
The preservation of the L-stereochemistry at the α-carbon is crucial for many applications of this compound, particularly in the synthesis of bioactive molecules. Related research on glutamate derivatives indicates that stereoselectivity can be controlled through careful choice of reaction conditions and reagents . For instance, the use of specific bases and temperature control can minimize epimerization at the α-carbon during synthetic transformations.
The importance of stereochemistry is exemplified in related compounds such as dimethyl 4(S)-allyl-N-Boc-L-glutamate, where the anti-selective allylation of lithium dienolates has been employed to achieve stereochemical control . Similar principles would apply to reactions involving 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate.
Comparison with Related Compounds
To understand the unique properties and applications of 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate, it is valuable to compare it with structurally related compounds.
Structural Analogs
Several glutamate derivatives share structural similarities with 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate but differ in their protecting groups or substituents. For example, dimethyl N-Boc L-glutamate features a single Boc protecting group on the nitrogen and methyl esters at both carboxyl positions . This compound serves as a precursor in the synthesis of more complex glutamate derivatives.
Other structural analogs might include variants with different ester protecting groups, such as t-butyl or ethyl esters, or with alternative N-protecting groups such as Cbz (benzyloxycarbonyl). Each of these variants offers different reactivity profiles and is suited for specific synthetic applications.
Functional Analogs
Functionally related compounds include various protected amino acids that serve similar roles in peptide synthesis and pharmaceutical development. For instance, derivatives of other amino acids such as proline, as mentioned in the search results, can be structurally modified to produce compounds with specific pharmacological properties .
These functional analogs, while chemically distinct from 1-Benzyl 5-methyl N,N-bis(tert-butoxycarbonyl)-L-glutamate, share common applications in peptide chemistry and drug development. The choice between these compounds often depends on the specific structural and stereochemical requirements of the target molecule.
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